3-amino-N-(2,2,2-trifluoroethyl)benzamide
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Overview
Description
3-amino-N-(2,2,2-trifluoroethyl)benzamide is an organic compound with the molecular formula C9H9F3N2O and a molecular weight of 218.18 g/mol . This compound is characterized by the presence of an amino group, a trifluoroethyl group, and a benzamide moiety. It is commonly used in biochemical research, particularly in the field of proteomics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-(2,2,2-trifluoroethyl)benzamide typically involves the reaction of 3-nitrobenzoyl chloride with 2,2,2-trifluoroethylamine, followed by reduction of the nitro group to an amino group. The reaction conditions generally include:
Reaction of 3-nitrobenzoyl chloride with 2,2,2-trifluoroethylamine: This step is carried out in the presence of a base such as triethylamine, at a temperature range of 0-5°C to prevent side reactions.
Reduction of the nitro group: The nitro group is reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
3-amino-N-(2,2,2-trifluoroethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The nitro group can be reduced back to an amino group.
Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include iron powder and sodium borohydride.
Substitution: Common reagents include halogenating agents and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group results in the formation of a nitro group, while substitution of the trifluoroethyl group can lead to various substituted benzamides .
Scientific Research Applications
3-amino-N-(2,2,2-trifluoroethyl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-amino-N-(2,2,2-trifluoroethyl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoroethyl group enhances the compound’s ability to penetrate cell membranes, while the amino and benzamide groups facilitate binding to target proteins. This interaction can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(2,2,2-trifluoroethyl)benzamide: Lacks the amino group, resulting in different chemical properties and reactivity.
3-amino-N-ethylbenzamide: Lacks the trifluoroethyl group, affecting its biological activity and membrane permeability.
Uniqueness
3-amino-N-(2,2,2-trifluoroethyl)benzamide is unique due to the presence of both the trifluoroethyl and amino groups, which confer distinct chemical and biological properties. The trifluoroethyl group enhances membrane permeability, while the amino group allows for various chemical modifications and interactions with biological targets .
Properties
IUPAC Name |
3-amino-N-(2,2,2-trifluoroethyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2O/c10-9(11,12)5-14-8(15)6-2-1-3-7(13)4-6/h1-4H,5,13H2,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBBZFKFGADOTAS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C(=O)NCC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301269195 |
Source
|
Record name | 3-Amino-N-(2,2,2-trifluoroethyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301269195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
260973-22-6 |
Source
|
Record name | 3-Amino-N-(2,2,2-trifluoroethyl)benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=260973-22-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Amino-N-(2,2,2-trifluoroethyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301269195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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